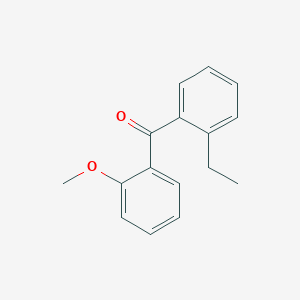

2-Ethyl-2'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-2’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is a derivative of benzophenone and is commonly used as a UV absorber in sunscreens, cosmetics, and plastics. This compound has gained attention due to its potential biological activity and environmental impact.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to acylate an aromatic ring . The general reaction conditions include:

Solvent: Dichloromethane or carbon disulfide

Temperature: 0°C to room temperature

Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of 2-Ethyl-2’-methoxybenzophenone involves similar synthetic routes but on a larger scale. The process includes:

Preparation of the acyl chloride: This is done by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2).

Friedel-Crafts acylation: The acyl chloride is then reacted with the aromatic compound in the presence of a Lewis acid catalyst.

Purification: The product is purified through recrystallization or distillation to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzophenone derivatives.

Applications De Recherche Scientifique

2-Ethyl-2’-methoxybenzophenone is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Ethyl-2’-methoxybenzophenone involves its ability to absorb UV radiation. This absorption leads to the excitation of the molecule to a higher energy state, which then dissipates the energy as heat, thereby protecting the underlying material from UV damage . The molecular targets and pathways involved include:

UV Absorption: The compound absorbs UV radiation, preventing it from reaching and damaging the material or skin.

Photostability: The compound is photostable, meaning it does not degrade easily upon exposure to UV light, making it effective for long-term use.

Comparaison Avec Des Composés Similaires

2-Ethyl-2’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens and cosmetics.

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6): Used as a UV absorber in various applications.

2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Known for its UV absorption properties.

Uniqueness

Activité Biologique

2-Ethyl-2'-methoxybenzophenone (EMBP), a derivative of benzophenone, has gained attention in recent years due to its potential biological activities. This compound is primarily recognized for its applications in photoprotection and as a UV filter in cosmetic formulations. However, emerging research indicates that it may also possess significant biological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of the biological activity of EMBP, supported by various studies and data.

Chemical Structure and Properties

EMBP is characterized by its unique structure, which includes an ethyl group and a methoxy group attached to the benzophenone core. Its chemical formula is C16H18O3, and it is known for its ability to absorb UV radiation effectively.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.31 g/mol |

| Melting Point | 50-55 °C |

| Solubility | Soluble in organic solvents |

The biological activity of EMBP can be attributed to several mechanisms:

- UV Absorption : EMBP absorbs UV radiation, which prevents skin damage and oxidative stress by dissipating energy as heat.

- Cellular Interaction : The compound may interact with cellular targets such as enzymes or receptors, modulating biochemical pathways that influence cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that EMBP exhibits antimicrobial properties against various pathogens, potentially making it useful in pharmaceutical applications.

Antimicrobial Properties

Research indicates that EMBP has notable antimicrobial effects. In a study assessing the compound's efficacy against different bacterial strains, EMBP demonstrated significant inhibitory activity.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The potential anticancer properties of EMBP have been explored through various in vitro studies. For instance, one study reported that EMBP induced apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death.

Case Study: Apoptotic Effects on Cancer Cells

In a controlled experiment, cancer cell lines were treated with varying concentrations of EMBP. The results indicated:

- Increased caspase-3 activity at concentrations above 50 µg/mL.

- Significant reduction in cell viability after 48 hours of treatment.

Environmental Impact

While EMBP is utilized for its protective properties in cosmetics, concerns regarding its environmental impact have been raised. Studies have shown that UV filters can have detrimental effects on aquatic ecosystems, particularly coral reefs. Research indicates that compounds like EMBP may contribute to coral bleaching and toxicity at certain concentrations .

Propriétés

IUPAC Name |

(2-ethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-8-4-5-9-13(12)16(17)14-10-6-7-11-15(14)18-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOMBRTXVWAKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641452 |

Source

|

| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-44-4 |

Source

|

| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.